molecular formula C9H9N5OS2 B1222524 1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea

1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea

Cat. No.: B1222524
M. Wt: 267.3 g/mol
InChI Key: LHXWPDUWZAYBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea is a member of benzenes.

Scientific Research Applications

Anticancer Research

1-Amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea and its derivatives have been investigated for their potential anticancer activities. For instance, Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines to study their anticancer activities, specifically targeting breast cancer cell lines like MCF-7, showing moderate cytotoxicity (Redda & Gangapuram, 2007).

Antifungal Properties

Kamble, Latthe, and Badami (2007) explored the synthesis of 1,3,4-oxadiazole derivatives and their biological properties, including antifungal activities. They found that these compounds exhibited greater antifungal activity compared to reference drugs (Kamble et al., 2007).

Antibacterial Activities

Compounds related to this compound have shown promising antibacterial activities. Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and evaluated their in vitro biological activities, including antibacterial effects against Staphylococcus aureus, showing significant results (Karanth et al., 2019).

Antioxidant Effects

Farzaliyev et al. (2020) synthesized sulfur- and nitrogen-containing thiourea and acetophenone derivatives, demonstrating significant antioxidant effects. This research highlights the potential of these compounds in drug development, particularly for their membrane-stabilizing properties (Farzaliyev et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds based on 1,3,4-oxadiazole is a significant area of research. Misra et al. (1994) synthesized a variety of such compounds, exploring their potential as antifungal agents (Misra et al., 1994).

Molecular Docking Studies

Khalid et al. (2016) carried out molecular docking studies on 1,3,4-oxadiazole bearing compounds to evaluate their binding affinity with enzymes like butyrylcholinesterase (BChE), which is crucial in understanding the potential biological activities of these compounds (Khalid et al., 2016).

Properties

Molecular Formula

C9H9N5OS2

Molecular Weight

267.3 g/mol

IUPAC Name

1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea

InChI

InChI=1S/C9H9N5OS2/c10-12-8(16)11-6-3-1-2-5(4-6)7-13-14-9(17)15-7/h1-4H,10H2,(H,14,17)(H2,11,12,16)

InChI Key

LHXWPDUWZAYBJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=S)NN)C2=NNC(=S)O2

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NN)C2=NNC(=S)O2

solubility

28.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
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1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
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1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
Reactant of Route 4
1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea

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